2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol
Overview
Description
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.7 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro and phenyl group, and an ethan-1-ol moiety attached via an amino linkage .
Preparation Methods
The synthesis of 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol typically involves the reaction of 6-chloro-2-phenylpyrimidine with 2-aminoethanol under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its functional groups.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .
Scientific Research Applications
2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The chloro and phenyl groups in the pyrimidine ring contribute to its binding affinity and specificity, while the ethan-1-ol moiety may enhance its solubility and bioavailability . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol include:
2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethan-1-ol: This compound has a fluorine atom instead of a phenyl group, which may alter its chemical properties and biological activity.
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]ethan-1-ol: The presence of a methyl group instead of a phenyl group can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(6-chloro-2-phenylpyrimidin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-8-11(14-6-7-17)16-12(15-10)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVYQZUYWRFMHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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